3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane
Description
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-cyclopropyl-6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16N2O/c1-2-7-14-11(3-1)13-6-8-15(10-4-5-10)9-12(13)16-13/h1-3,7,10,12H,4-6,8-9H2 |
InChI Key |
HJTSPFOZHJHAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C(C2)O3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, the cyclopropyl group can be introduced through a cyclopropanation reaction, while the pyridin-2-yl group can be added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate. Its ability to bind to specific proteins or enzymes can be exploited in drug design.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: The compound is used in the development of new materials with specific properties, such as improved strength or conductivity.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active site of these targets, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural Analogs of 7-Oxa-3-azabicyclo[4.1.0]heptane
The following table summarizes key analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects: Pyridinyl vs. Cyclopropyl vs. Benzyl: The cyclopropyl group introduces steric strain and conformational rigidity, whereas benzyl substituents increase lipophilicity, affecting membrane permeability .
Physicochemical Properties: The carboxylic acid analog (C₇H₉NO₃) has significantly higher polarity and water solubility due to its ionizable group, contrasting with the neutral pyridinyl and cyclopropyl groups in the target compound . Molecular weight variations (e.g., 216.28 vs. 302.37 for the tert-butyl ester) influence pharmacokinetic properties like bioavailability .
Synthesis and Stability :
- Analogs with benzyl or tert-butyl groups are synthesized via established routes involving carbanion reactions or esterification .
- The target compound’s cyclopropyl-pyridinyl combination may require specialized conditions to manage steric hindrance during synthesis .
Safety and Handling :
- The methyl-pyrazol analog mandates stringent safety measures (e.g., ventilation, PPE) due to unspecified hazards, while the target compound’s safety data remain undocumented .
Biological Activity
3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane can be represented as follows:
This compound features a unique bicyclic framework that integrates a cyclopropyl group and a pyridine moiety, which are often associated with diverse pharmacological properties.
Research indicates that compounds with similar structural motifs often act through various mechanisms, including:
- Inhibition of Protein Kinases : Many bicyclic compounds have been shown to inhibit specific protein kinases involved in cancer progression, such as PKC (Protein Kinase C) and BCL6 (B-cell lymphoma 6) .
- Cell Cycle Arrest : Preliminary studies suggest that 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane may induce cell cycle arrest in cancer cell lines, particularly in the G0/G1 phase, leading to reduced proliferation .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10 | Induces cell cycle arrest in G0/G1 phase |
| HeLa (Cervical Carcinoma) | 15 | Disruption of actin cytoskeleton |
| MCF-7 (Breast Cancer) | 20 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting broad therapeutic potential.
Case Study 1: In Vitro Analysis on K562 Cells
In a study evaluating the effects of various derivatives on K562 cells, it was found that treatment with 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane resulted in a marked increase in cells arrested at the G0/G1 phase from 40.5% (control) to approximately 73.5% after 24 hours at a concentration of 10 µg/mL . This suggests potential for further development as an anticancer agent.
Case Study 2: Impact on Actin Cytoskeleton
Further investigations using confocal microscopy demonstrated that treatment with this compound led to significant changes in the actin cytoskeleton of HeLa cells, reducing the number of filopodia-like protrusions from 93% in control cells to 64% after treatment . This alteration in cell morphology indicates a reduction in motility and invasiveness, key factors in cancer metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
